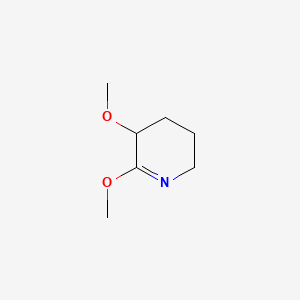

5,6-Dimethoxy-2,3,4,5-tetrahydropyridine

Description

5,6-Dimethoxy-2,3,4,5-tetrahydropyridine is a heterocyclic compound characterized by a partially saturated pyridine ring with methoxy (-OCH₃) substituents at positions 5 and 6.

Properties

CAS No. |

60941-87-9 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

5,6-dimethoxy-2,3,4,5-tetrahydropyridine |

InChI |

InChI=1S/C7H13NO2/c1-9-6-4-3-5-8-7(6)10-2/h6H,3-5H2,1-2H3 |

InChI Key |

XANJAVJKUZZYOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCN=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2,3,4,5-tetrahydropyridine typically involves the following steps:

Starting Materials: The synthesis often begins with readily available starting materials such as 2,3,4,5-tetrahydropyridine and methanol.

Methylation Reaction: The tetrahydropyridine ring undergoes methylation, where methanol reacts with the nitrogen atom in the presence of a strong acid catalyst (e.g., hydrochloric acid) to introduce the methoxy groups.

Purification: The reaction mixture is then purified to isolate the desired product, often using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 5,6-Dimethoxy-2,3,4,5-tetrahydropyridine may involve continuous flow reactors and large-scale methylation processes to ensure efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Substitution reactions can replace one or more of the methoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can yield compounds such as 5,6-dimethoxy-2,3,4,5-tetrahydropyridine-1-oxide.

Reduction Products: Reduction can produce 5,6-dimethoxy-2,3,4,5-tetrahydropyridine derivatives with reduced oxidation states.

Substitution Products: Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5,6-Dimethoxy-2,3,4,5-tetrahydropyridine has several scientific research applications across various fields:

Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.

Biology: The compound is utilized in biological studies to understand the role of tetrahydropyridines in biological systems.

Medicine: It has potential therapeutic applications, including the development of pharmaceuticals targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,6-Dimethoxy-2,3,4,5-tetrahydropyridine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Tetrahydropyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and chain length. Key comparisons include:

6-Alkyl-2,3,4,5-tetrahydropyridines ()

- Structure : Alkyl chains (C₁₂–C₁₈) at position 6.

- Activity : Antifungal potency peaks at C₁₆ (5e) and C₁₇ (5f) chain lengths, with MIC values ≤ 8 µg/mL against Candida albicans .

- Mechanism : Hydrophobic alkyl chains likely enhance membrane disruption in fungal pathogens.

6-Ethoxy-2,3,4,5-tetrahydropyridine ()

- Structure : Ethoxy (-OC₂H₅) group at position 6.

- Properties: Lower molecular weight (C₇H₁₃NO) compared to 5,6-dimethoxy (C₇H₁₃NO₂), resulting in higher volatility.

- Applications : Alkoxy derivatives are intermediates in flavor synthesis (e.g., popcorn aroma) .

Acetylated Tetrahydropyridines ()

- Structure : 6-Acetyl-1,2,3,4-tetrahydropyridine.

- Role : Key aroma compound in baked goods and wines; tautomerism between 1,2,3,4- and 2,3,4,5-tetrahydropyridine forms affects flavor profile .

- Contrast : Methoxy groups in 5,6-dimethoxy may contribute less to aroma but could stabilize the ring against oxidation.

6-Methoxy-2-methyl-2,3,4,5-tetrahydropyridine ()

- Structure : Methoxy at position 6 and methyl at position 2.

- Electronic Effects : Methyl group increases steric hindrance, while methoxy enhances electron density.

- Applications : Structural analogs are explored in medicinal chemistry for CNS targeting .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.